7-Methoxy-4,5-dihydro-1H-benzo[g]indazole

Catalog No.
S6639387
CAS No.
501936-07-8
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-4,5-dihydro-1H-benzo[g]indazole

CAS Number

501936-07-8

Product Name

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole

IUPAC Name

7-methoxy-4,5-dihydro-1H-benzo[g]indazole

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c1-15-10-4-5-11-8(6-10)2-3-9-7-13-14-12(9)11/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

YUWNNFSRQHLLLG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=NN3

solubility

= [ug/mL]

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C=NN3

The exact mass of the compound 7-Methoxy-4,5-dihydro-2H-benzo[g]indazole is 200.094963011 g/mol and the complexity rating of the compound is 234. The solubility of this chemical has been described as = [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['363854', '140877']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Methoxy-4,5-dihydro-1H-benzo[g]indazole (CAS 501936-07-8) is a pre-functionalized, conformationally restricted tricyclic building block widely utilized in the synthesis of advanced therapeutics, including HDAC3/BRD4 dual inhibitors and necroptosis modulators. Characterized by its rigid 4,5-dihydrobenzo[g]indazole core and an electron-donating 7-methoxy substituent, this compound provides a precise dihedral angle and lipophilicity profile that monocyclic indazoles cannot replicate. In procurement, it is prioritized as a late-stage precursor that bypasses the low-yielding condensation steps required to construct the pyrazole ring from 7-methoxy-1-tetralone, accelerating structure-activity relationship (SAR) development in complex oncology and metabolic disease programs [1].

Substituting this compound with simpler monocyclic 1H-indazoles or unsubstituted 4,5-dihydro-1H-benzo[g]indazole fundamentally compromises both target binding and downstream synthetic utility. The 4,5-dihydro bridge restricts the spatial orientation of the aromatic system, locking the molecule into a specific geometry required for deep pocket insertion, such as the BRD4 bromodomain or the HDAC3 active site [1]. Furthermore, the 7-methoxy group is not merely an auxochrome; it serves as a critical hydrogen bond acceptor or a masked phenol (via demethylation) for late-stage cross-coupling. Attempting to install a methoxy group on an unfunctionalized benzo[g]indazole core post-cyclization results in poor regioselectivity and extensive byproducts, making the pre-functionalized scaffold indispensable for reproducible manufacturing [2].

Synthesis Efficiency: Pre-Cyclized Core vs. De Novo Synthesis

Procuring the pre-cyclized 7-methoxy-4,5-dihydro-1H-benzo[g]indazole eliminates the need for de novo pyrazole construction from 7-methoxy-1-tetralone. Standard cyclization routes (e.g., Claisen condensation followed by hydrazine treatment) typically suffer from regiochemical side reactions, limiting overall yields to 45-60%. Utilizing the pre-formed core ensures 100% material availability for immediate N-alkylation or C3-functionalization, effectively doubling the throughput of downstream library synthesis [1].

Evidence DimensionEffective yield to functionalized tricyclic intermediate
Target Compound Data100% (Pre-formed starting material)
Comparator Or Baseline7-Methoxy-1-tetralone (45-60% yield after 2 steps)
Quantified DifferenceEliminates 2 synthetic steps and prevents ~40-55% material loss
ConditionsStandard laboratory-scale library synthesis

Direct procurement of the cyclized core removes synthetic bottlenecks, saving significant labor and reagent costs during early-stage drug discovery.

Regioselective Late-Stage Functionalization

The presence of the 7-methoxy group provides a highly reliable synthetic handle for late-stage diversification. Demethylation (e.g., via BBr3) yields the corresponding phenol in >90% yield, which can be readily triflated for Suzuki or Buchwald-Hartwig cross-coupling. In contrast, attempting direct C-H functionalization on the unsubstituted 4,5-dihydro-1H-benzo[g]indazole core results in complex mixtures with <15% yield of the desired C7-isomer [1].

Evidence DimensionYield of C7-functionalized derivatives
Target Compound Data>90% (via demethylation/triflation pathway)
Comparator Or BaselineUnsubstituted 4,5-dihydro-1H-benzo[g]indazole (<15% via direct C-H activation)
Quantified Difference>6-fold increase in regioselective yield
ConditionsLate-stage library diversification protocols

The pre-installed methoxy group is mandatory for buyers intending to build SAR libraries around the benzo-ring without suffering catastrophic yield losses.

Target Affinity via Conformational Restriction

The 4,5-dihydro bridge of the benzo[g]indazole core locks the aromatic system into a rigid, planar-adjacent geometry that is critical for binding in tight active sites. When evaluated against HDAC3/BRD4 targets, inhibitors derived from this tricyclic scaffold demonstrated sub-10 nM IC50 values. Flexible monocyclic 1H-indazole or phenyl-pyrazole analogs suffer from a high entropic penalty upon binding, resulting in significantly weaker affinities (IC50 > 500 nM) [1].

Evidence DimensionEnzyme inhibition (IC50) for constrained targets (e.g., HDAC3)
Target Compound Data< 10 nM (Tricyclic derivatives)
Comparator Or BaselineMonocyclic 1H-indazole derivatives (> 500 nM)
Quantified Difference>50-fold improvement in binding affinity
ConditionsIn vitro enzymatic assays (HDAC3 / BRD4 models)

Validates the essential nature of the tricyclic core for achieving high-potency inhibition, justifying its selection over cheaper monocyclic alternatives.

Metabolic Stability and Permeability Modulation

The methoxy ether at the C7 position provides an optimal balance of lipophilicity (cLogP) compared to its free phenol counterpart (7-hydroxy-4,5-dihydro-1H-benzo[g]indazole). The methoxy group enhances passive membrane permeability in whole-cell assays (e.g., Capan-1 tumor models) and protects the molecule from rapid Phase II glucuronidation, which rapidly clears phenolic analogs [1].

Evidence DimensionCellular permeability and metabolic half-life
Target Compound DataHigh permeability, protected from glucuronidation
Comparator Or Baseline7-hydroxy-4,5-dihydro-1H-benzo[g]indazole (Rapid Phase II clearance)
Quantified DifferenceSignificant extension of intracellular half-life
ConditionsWhole-cell tumor models (Capan-1) and microsomal stability assays

Procuring the methoxy-protected form provides a more stable, cell-permeant starting point for developing intracellular target inhibitors.

Synthesis of Dual-Target Epigenetic Inhibitors

Due to its precise conformational restriction and high binding affinity, this compound is the ideal starting material for synthesizing HDAC3/BRD4 dual inhibitors. The rigid tricyclic core perfectly occupies the hydrophobic pockets of these epigenetic targets, a geometry that cannot be achieved with flexible monocyclic precursors [1].

Late-Stage SAR Library Generation via C7-Functionalization

The pre-installed 7-methoxy group makes this compound highly suitable for generating diverse libraries of benzo-functionalized indazoles. It serves as a reliable masked phenol, allowing chemists to perform high-yielding demethylation and subsequent cross-coupling reactions without the regioselectivity issues of direct C-H activation [2].

Development of Necroptosis and Kinase Modulators

The balanced lipophilicity and metabolic stability provided by the methoxy-ether make this scaffold highly relevant for developing intracellular modulators, such as the Nec-3 series of necroptosis inhibitors. It provides excellent cellular permeability while avoiding the rapid clearance associated with unprotected phenolic analogs [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

200.094963011 g/mol

Monoisotopic Mass

200.094963011 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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